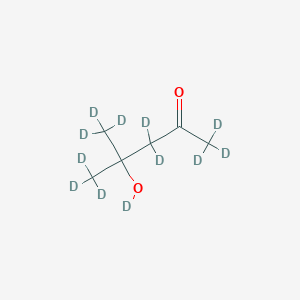

Diacetone alcohol-d12

Overview

Description

Diacetone Alcohol, also known as DAA, is an organic compound with the formula CH3C(O)CH2C(OH)(CH3)2 . This colorless liquid is a common synthetic intermediate used for the preparation of other compounds and is also used as a solvent .

Synthesis Analysis

Diacetone alcohol is formed via the aldol reaction of two equivalents of acetone . One standard laboratory preparation of DAA entails the Ba(OH)2-catalyzed condensation of two molecules of acetone . Mitsubishi Chemicals disclosed a process for the manufacturing of diacetone alcohol catalyzed by a solid basic catalyst comprising at least a metal hydroxide selected among the hydroxides of alkali metals and the hydroxides of alkaline earth metals .

Molecular Structure Analysis

Diacetone Alcohol is a bifunctional ketone in its molecule structure which confers specific properties on it, producing a solvent with a low evaporation rate and good solubility in the main resins on the market for paints, varnishes, and printing inks .

Chemical Reactions Analysis

The aldol reaction of bio acetone in the presence of a strongly basic ion exchange resin was carried out with and without the addition of water in a temperature range between − 30 °C and 45 °C . For the batch experiments, both conversion and selectivity increased with decreasing temperature .

Physical And Chemical Properties Analysis

Diacetone Alcohol is a colorless liquid with a faint, minty odor . It has a molecular weight of 116.16, a boiling point of 334°F, a freezing point of -47°F, and is miscible with water .

Scientific Research Applications

Bio-Based Chemical Production

Diacetone alcohol-d12 is used in the production of bio-based chemicals through the aldol reaction of bio acetone. This process is part of a sustainable biorefinery approach to replace petrochemical processes with environmentally friendly alternatives . The compound serves as an intermediate in the manufacturing of mesityl oxide and as a reactant for the manufacturing of fragrances .

Solvent for Industrial Applications

As a solvent, Diacetone alcohol-d12 is utilized in purification processes, adhesives, paints, thinners, and household cleaners. Its unique properties make it suitable for these applications, particularly in adjusting the solubility of paint resins and regulating the evaporation rate .

Synthesis of Carbamates and Bis-Carbamates

The compound is involved in the synthesis of derivatives of carbamates and bis-carbamates. These derivatives are studied for their physico-chemical properties and reactions such as nitrozozirovaniye and halogenation, which are significant in the development of new materials and chemicals .

Stable Isotope Labeling

4-Hydroxy-4-methyl-2-pentanone-d12 is valuable in stable isotope labeling due to its isotopic purity. It’s used in research to track chemical reactions and processes, providing insights into reaction mechanisms and pathways .

Paints and Coatings Industry

This compound is a key solvent in the paints and coatings industry. It’s used in coil coatings, wood varnishes, architectural coatings, and more. Its ability to dissolve organic peroxides makes it a versatile solvent for various types of paint and coating formulations .

Textile and Leather Treatment

In the treatment of textiles and leather, Diacetone alcohol-d12 acts as a cleaning solvent. It helps in the preparation and finishing processes, ensuring the materials are properly cleaned and prepared for further processing .

Chemical Synthesis

It serves as an intermediate in chemical synthesis, where it’s used to synthesize diolmonoesters by reacting with aldehydes via tandem aldol-transfer–Tischtschenko reactions. This application is crucial in the creation of various chemical products .

Catalysis Research

The compound is studied for its role in catalysis, particularly in reactions involving ion-exchange resins. Understanding its behavior in these reactions can lead to the development of more efficient and environmentally friendly catalytic processes .

Mechanism of Action

Target of Action

Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .

Mode of Action

The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .

Biochemical Pathways

Diacetone alcohol-d12 is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .

Result of Action

The primary result of diacetone alcohol-d12’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .

Action Environment

The action of diacetone alcohol-d12 is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .

Safety and Hazards

Diacetone Alcohol is a combustible liquid and causes serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It is recommended to avoid breathing fumes/mists/vapors/spray, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

Future Directions

Diacetone Alcohol is used in various industries including building, industrial applications, home personal care, food industry, and chemical industry . It is also used in cellulose ester lacquers, particularly of the brushing type, where it produces brilliant gloss and hard film and where its lack of odor is desirable . It is expected to continue to find use in these areas due to its unique properties .

properties

IUPAC Name |

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVUIWOUIDPGS-YDUIPVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443621 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetone alcohol-d12 | |

CAS RN |

114253-85-9 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114253-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)